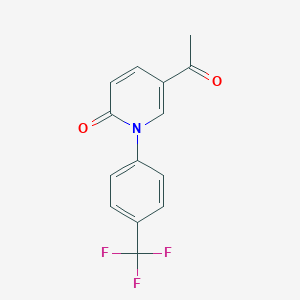
5-Acetyl-1-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-1-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one: is a chemical compound that belongs to the class of pyridinones It is characterized by the presence of an acetyl group at the 5-position, a trifluoromethyl group at the 4-position of the phenyl ring, and a pyridin-2(1H)-one core structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-1-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and 2-acetylpyridine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the intermediate product.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions, such as hydrochloric acid or sulfuric acid, to yield the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Compounds with new functional groups replacing the original ones.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be incorporated into materials with specific properties, such as conductivity or fluorescence.
Biology:
Biochemical Studies: The compound can be used as a probe to study biochemical pathways and interactions.
Medicine:
Drug Development: The compound’s structure can serve as a scaffold for designing new drugs with potential therapeutic effects.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 5-Acetyl-1-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The acetyl group can participate in hydrogen bonding, further stabilizing the compound’s binding to its targets.
類似化合物との比較
5-Acetyl-1-phenylpyridin-2(1H)-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-Acetyl-1-(4-methylphenyl)pyridin-2(1H)-one: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.
Uniqueness: The presence of the trifluoromethyl group in 5-Acetyl-1-(4-(trifluoromethyl)phenyl)pyridin-2(1H)-one imparts unique properties, such as increased lipophilicity and enhanced stability. These characteristics make it a valuable compound for various applications, distinguishing it from its analogs.
特性
分子式 |
C14H10F3NO2 |
|---|---|
分子量 |
281.23 g/mol |
IUPAC名 |
5-acetyl-1-[4-(trifluoromethyl)phenyl]pyridin-2-one |
InChI |
InChI=1S/C14H10F3NO2/c1-9(19)10-2-7-13(20)18(8-10)12-5-3-11(4-6-12)14(15,16)17/h2-8H,1H3 |
InChIキー |
SROHTDABPCADIW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CN(C(=O)C=C1)C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















